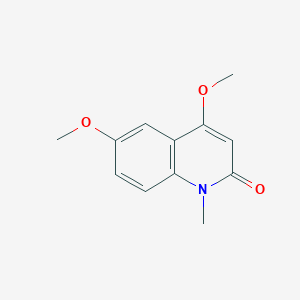![molecular formula C10H8Cl2 B14637439 1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene CAS No. 56485-66-6](/img/structure/B14637439.png)
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene is a chemical compound with the molecular formula C10H8Cl2. It is a derivative of cycloprop[a]indene and is characterized by the presence of two chlorine atoms attached to the cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene can be synthesized through a modified literature procedure. The synthesis involves the reaction of indene with a suitable chlorinating agent under controlled conditions. For example, indene can be reacted with benzyl chloride in the presence of a catalyst to yield the desired compound .
Industrial Production Methods
The industrial production of this compound typically involves large-scale chlorination processes. These processes are carried out in specialized reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of cycloprop[a]indene derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted cycloprop[a]indene derivatives, while oxidation reactions can produce corresponding oxides .
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various cycloprop[a]indene derivatives, which are of interest in organic synthesis and material science.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloro-1a-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene: This compound has a similar cyclopropane ring structure but with different substituents.
Spiro 1,1a,6,6a-tetrahydrocyclopropa[a]indene-1,1’-2’,3’-dihydro-1’H-indene: Another derivative of cycloprop[a]indene with a spiro structure.
Uniqueness
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene is unique due to its specific substitution pattern and reactivity.
Eigenschaften
CAS-Nummer |
56485-66-6 |
|---|---|
Molekularformel |
C10H8Cl2 |
Molekulargewicht |
199.07 g/mol |
IUPAC-Name |
1,1-dichloro-6,6a-dihydro-1aH-cyclopropa[a]indene |
InChI |
InChI=1S/C10H8Cl2/c11-10(12)8-5-6-3-1-2-4-7(6)9(8)10/h1-4,8-9H,5H2 |
InChI-Schlüssel |
AHKMTYYNJSRCQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C2(Cl)Cl)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



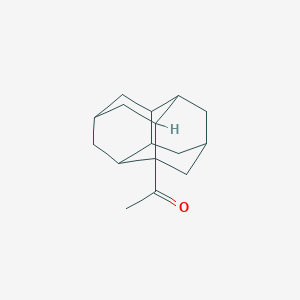
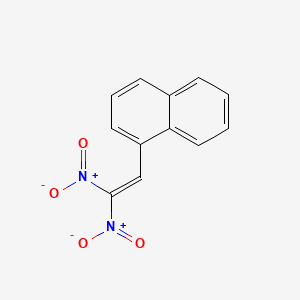
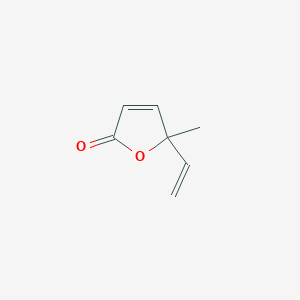
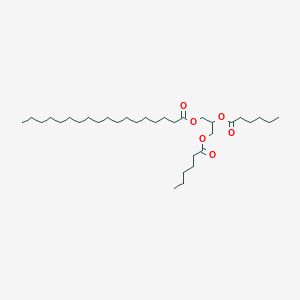
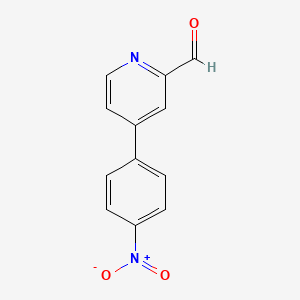
![Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-](/img/structure/B14637399.png)
![2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14637403.png)
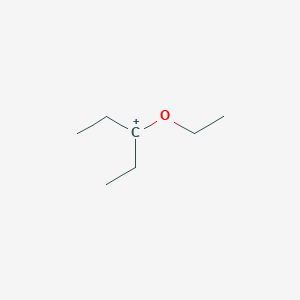
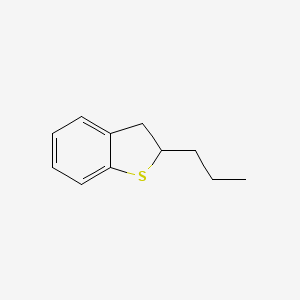
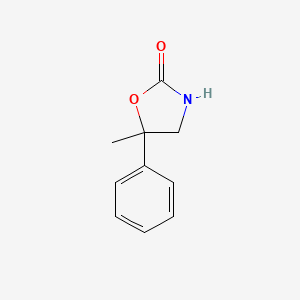
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)

